molecular formula C7H8N4O B2798080 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 1909337-15-0

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol

Cat. No.: B2798080
CAS No.: 1909337-15-0
M. Wt: 164.168
InChI Key: OPCFDCSZKUXVME-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that contains both pyrazole and pyridazine ringsThe molecular formula of this compound is C7H8N4O, and it has a molecular weight of 164.17 g/mol .

Scientific Research Applications

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol has several scientific research applications, including:

Future Directions

The future directions for the study of “1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol” could include further exploration of its bioactive properties, optimization of its synthesis process, and investigation of its potential applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-7-ol
  • 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-one
  • 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-thiol

Uniqueness

1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable candidate for drug development .

Properties

IUPAC Name

1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-3-8-9-7(12)6(5)11(2)10-4/h3H,1-2H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCFDCSZKUXVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=NNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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